omega-Cycloheptylundecanoic acid
Description
Omega-cycloheptylundecanoic acid is a synthetically modified fatty acid characterized by an 11-carbon (undecanoic acid) backbone with a cycloheptyl substituent at the terminal (omega) position. Its hypothesized molecular formula is C₁₈H₃₂O₂, with a molecular weight of approximately 288.4 g/mol (based on structural analogs). The cycloheptyl group introduces steric hindrance and rigidity, distinguishing it from linear saturated fatty acids (SFAs).
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
11-cycloheptylundecanoic acid |
InChI |
InChI=1S/C18H34O2/c19-18(20)16-12-6-4-2-1-3-5-9-13-17-14-10-7-8-11-15-17/h17H,1-16H2,(H,19,20) |
InChI Key |
OMZUUGOYASJZKP-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)CCCCCCCCCCC(=O)O |
Canonical SMILES |
C1CCCC(CC1)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below contrasts key attributes of omega-cycloheptylundecanoic acid with analogous SFAs:
Key Observations:
- Chain Length and Cyclic Modification: Unlike undecanoic acid (C11:0), the cycloheptyl group extends the hydrophobic region while disrupting molecular packing. This likely reduces its melting point compared to longer-chain SFAs like stearic acid (C18:0) but increases it relative to undecanoic acid due to ring rigidity.
- Synthesis Challenges : Introducing a cycloheptyl group requires specialized synthetic routes, such as Grignard reactions or catalytic cyclization, which are more complex than methods for linear SFAs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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